molecular formula C11H17BrN2OS B14903884 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14903884
M. Wt: 305.24 g/mol
InChI Key: RGAUBLWSHOCDKE-UHFFFAOYSA-N
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Description

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is a compound that features a piperazine ring substituted with a bromothiophene moiety and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-bromothiophene-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanal or 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanoic acid .

Scientific Research Applications

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Bromophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a bromophenyl group instead of a bromothiophene.

    2-(4-(4-Chlorophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a chlorophenyl group.

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a methoxyphenyl group

Uniqueness

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H17BrN2OS

Molecular Weight

305.24 g/mol

IUPAC Name

2-[4-[(5-bromothiophen-3-yl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C11H17BrN2OS/c12-11-7-10(9-16-11)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2

InChI Key

RGAUBLWSHOCDKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=CSC(=C2)Br

Origin of Product

United States

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